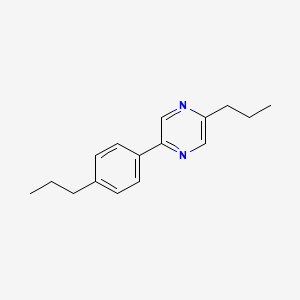![molecular formula C11H20OS B14311464 2-[(Butylsulfanyl)methylidene]cyclohexan-1-OL CAS No. 113108-64-8](/img/structure/B14311464.png)
2-[(Butylsulfanyl)methylidene]cyclohexan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Butylsulfanyl)methylidene]cyclohexan-1-OL is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound features a cyclohexane ring with a butylsulfanyl group and a hydroxyl group attached to it. The presence of these functional groups imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butylsulfanyl)methylidene]cyclohexan-1-OL typically involves the reaction of cyclohexanone with butylthiol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Butylsulfanyl)methylidene]cyclohexan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a cyclohexane derivative with a butylsulfanyl group.
Substitution: The butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal derivatives.
Reduction: Cyclohexane derivatives with a butylsulfanyl group.
Substitution: Cyclohexane derivatives with various functional groups replacing the butylsulfanyl group.
Aplicaciones Científicas De Investigación
2-[(Butylsulfanyl)methylidene]cyclohexan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of 2-[(Butylsulfanyl)methylidene]cyclohexan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, affecting their activity. The butylsulfanyl group can interact with hydrophobic regions of proteins, influencing their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
Butylcyclohexane: A cyclohexane derivative with a butyl group.
Cyclohexanone: A cyclohexane derivative with a ketone group.
Uniqueness
2-[(Butylsulfanyl)methylidene]cyclohexan-1-OL is unique due to the presence of both a butylsulfanyl group and a hydroxyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
113108-64-8 |
|---|---|
Fórmula molecular |
C11H20OS |
Peso molecular |
200.34 g/mol |
Nombre IUPAC |
2-(butylsulfanylmethylidene)cyclohexan-1-ol |
InChI |
InChI=1S/C11H20OS/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h9,11-12H,2-8H2,1H3 |
Clave InChI |
ZUEQLYKXRYRCOR-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC=C1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
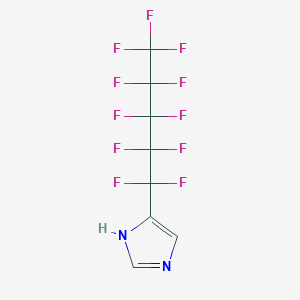

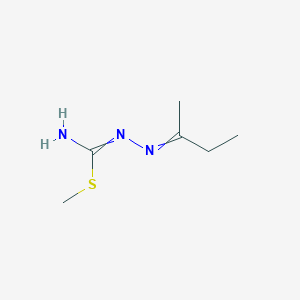
![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)
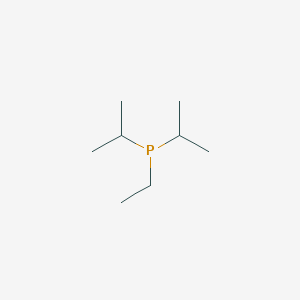
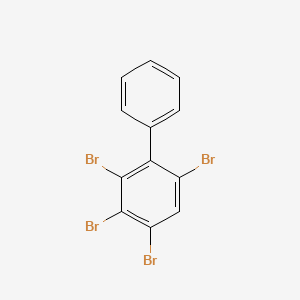
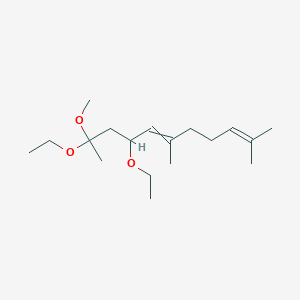
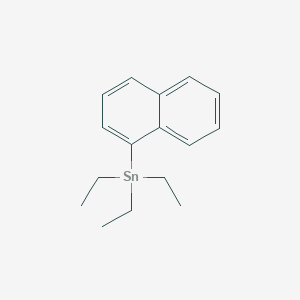
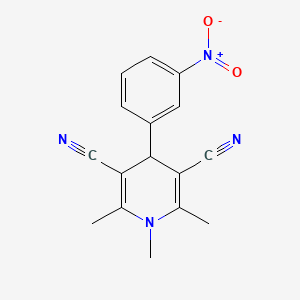
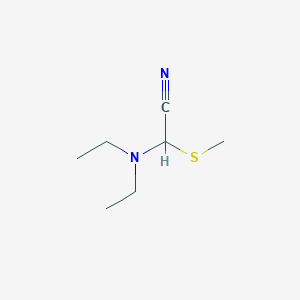
![2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]-](/img/structure/B14311428.png)

